molecular formula C8H7F3O4S B7805961 4-Methoxyphenyl trifluoromethanesulfonate CAS No. 5788-41-0

4-Methoxyphenyl trifluoromethanesulfonate

Cat. No. B7805961
CAS RN: 5788-41-0
M. Wt: 256.20 g/mol
InChI Key: XSTNIRWDULKNJE-UHFFFAOYSA-N
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Description

4-Methoxyphenyl trifluoromethanesulfonate is a chemical compound with the molecular formula C8H7F3O4S . It has a molecular weight of 256.2 . The compound is usually stored in a dry environment at a temperature between 2-8°C .


Molecular Structure Analysis

The InChI code for 4-Methoxyphenyl trifluoromethanesulfonate is 1S/C8H7F3O4S/c1-14-6-2-4-7 (5-3-6)15-16 (12,13)8 (9,10)11/h2-5H,1H3 . This code provides a specific representation of the molecular structure of the compound.


Physical And Chemical Properties Analysis

4-Methoxyphenyl trifluoromethanesulfonate has a density of 1.5±0.1 g/cm3 . Its boiling point is 283.9±40.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±0.6 mmHg at 25°C . The enthalpy of vaporization is 50.2±3.0 kJ/mol . The compound has a refractive index of 1.469 .

Scientific Research Applications

  • Glycosylation Reactions

    • (Crich & Smith, 2000) demonstrated the use of 4-methoxyphenyl trifluoromethanesulfonate in forming glycosyl triflates from thioglycosides. This reaction facilitates the conversion of glycosyl triflates to glycosides with good yield and selectivity.
  • Synthesis of Chrysene Derivatives

    • (Guo et al., 2015) reported the synthesis of chrysene derivatives through a cross-coupling process involving 4-methoxyphenyl trifluoromethanesulfonate. This process results in multisubstituted chrysenes under mild conditions.
  • Proton Exchange Membranes

    • (Kim, Robertson & Guiver, 2008) utilized 4-methoxyphenyl trifluoromethanesulfonate in the development of sulfonated poly(arylene ether sulfone) copolymers. These polymers exhibit high proton conductivity, making them suitable for fuel cell applications.
  • Organic Synthesis and Protection of Hydroxy Functions

    • (Nakajima et al., 1988) discussed the use of 4-methoxyphenyl trifluoromethanesulfonate in protecting hydroxy functions under mild acidic conditions.
  • Catalysis in Organic Reactions

    • (Ishihara et al., 1996) explored the role of 4-methoxyphenyl trifluoromethanesulfonate as a catalyst in the acylation of alcohols with acid anhydrides and mixed anhydrides.
  • Derivatization for HPLC Analysis

    • (Ingalls et al., 1984) used 4-methoxyphenyl trifluoromethanesulfonate for the derivatization of carboxylic acids prior to high-performance liquid chromatography (HPLC) analysis.
  • Development of Proton-Conducting Ionic Liquids

    • (Wippermann et al., 2016) investigated 4-methoxyphenyl trifluoromethanesulfonate in the context of developing novel ionic liquids for high-temperature PEM fuel cells.
  • Fluorescence Chiral Derivatizing Reagent

    • (Yasaka, Ono & Tanaka, 1998) developed a triflate-type fluorescence chiral derivatizing reagent using 4-methoxyphenyl trifluoromethanesulfonate for the determination of enantiomers of carboxylic acids in HPLC.

Safety and Hazards

The compound is classified as dangerous according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statements for the compound are H302 (Harmful if swallowed) and H318 (Causes serious eye damage) . The precautionary statements include P264 (Wash hands thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P310 (Immediately call a POISON CENTER or doctor/physician), P330 (Rinse mouth), and P501 (Dispose of contents/container to an approved waste disposal plant) .

properties

IUPAC Name

(4-methoxyphenyl) trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3O4S/c1-14-6-2-4-7(5-3-6)15-16(12,13)8(9,10)11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSTNIRWDULKNJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70973474
Record name 4-Methoxyphenyl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70973474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxyphenyl trifluoromethanesulfonate

CAS RN

5788-41-0, 66107-29-7
Record name 4-Methoxyphenyl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70973474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methoxyphenyl Trifluoromethanesulfonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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